molecular formula C11H17N5O2 B5296628 1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol

1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol

Cat. No. B5296628
M. Wt: 251.29 g/mol
InChI Key: LUWGMNMKKFAJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential uses in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol is not fully understood. However, it has been shown to bind to certain proteins in cells and affect their function. This binding can lead to changes in cell signaling pathways, which can ultimately affect cellular processes such as cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells. In vivo studies have shown that it can reduce the growth of tumors in animal models. Additionally, it has been shown to affect certain signaling pathways in cells, which can lead to changes in cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol in lab experiments include its high purity and its ability to selectively bind to certain proteins in cells. However, there are also limitations to its use. For example, it may not be effective in all types of cancer cells, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol. One direction is to further investigate its potential as a treatment for cancer. Another direction is to study its effects on other cellular processes and signaling pathways. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have improved efficacy and selectivity.

Synthesis Methods

The synthesis of 1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol involves several steps. The first step is the synthesis of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is then reacted with 3-methoxy-2-propanol in the presence of a catalyst to produce the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have potential as a treatment for certain types of cancer. In biochemistry, it has been used as a tool to study protein-protein interactions. In pharmacology, it has been studied for its potential as a drug target.

properties

IUPAC Name

1-[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-7-14-10(12-4-8(17)6-18-3)9-5-13-16(2)11(9)15-7/h5,8,17H,4,6H2,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGMNMKKFAJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCC(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol

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